molecular formula C15H24N2O5 B1383154 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate CAS No. 1445951-14-3

2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Cat. No.: B1383154
CAS No.: 1445951-14-3
M. Wt: 312.36 g/mol
InChI Key: ANLUMOXJLPUOJI-UHFFFAOYSA-N
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Description

2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (2-TBE-8-oxo-2,7-DASP) is a diazaspiro compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that is composed of two fused rings, a diazaspiro ring and a spirocyclic ring. It has various properties that make it attractive for use in scientific research, such as its ability to form a stable complex with other molecules and its high solubility in a variety of solvents.

Scientific Research Applications

1. Synthesis and Structural Analysis

Research into the synthesis and structural analysis of compounds related to 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate has been conducted. Silaichev et al. (2013) explored the reaction of certain diaroyl-pyrrole-diones with ethyl 3-amino-3-phenylprop-2-enoate, leading to the formation of derivatives that include diazaspiro[4.4]nonane structures. This study provided insights into the crystalline and molecular structure of these compounds through X-ray analysis (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).

2. Methodologies in Synthesis

Fedoseev et al. (2016) developed a method for synthesizing 9-alkyl-8-methyl-8-methoxy-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. This method involved the reaction of specific diazaspiro[4.4]nonane derivatives with methanol in the presence of sulfuric acid, showing a novel approach to creating these complex structures (Fedoseev, Lipin, Ershov, Belikov, & Tafeenko, 2016).

3. Antibacterial and Antifungal Applications

A series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, which are structurally related to the compound , were synthesized and evaluated for their antimicrobial activities. Thanusu, Kanagarajan, and Gopalakrishnan (2011) found that these compounds showed significant antibacterial and antifungal properties, highlighting the potential application of diazaspiro nonane derivatives in the development of new antimicrobial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Properties

IUPAC Name

2-O-tert-butyl 9-O-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-5-21-12(19)10-11(18)16-8-15(10)6-7-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLUMOXJLPUOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NCC12CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
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2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
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2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
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2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
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2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
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2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

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